Olfactory Divergence: 3a-Carbaldehyde (Green-Floral) vs. 4-Carbaldehyde (Pungent Trigeminal)
The target compound's 3a-carbaldehyde substitution yields a desirable green, floral scent profile suitable for fine fragrance applications. In contrast, the 4-carbaldehyde isomer trans-2,3,3a,7a-tetrahydro-1H-indene-4-carbaldehyde was identified in black cardamom and characterized as producing a pungent trigeminal effect in the mouth when tasted in water, whereas its cis isomer did not [1]. This establishes that the position of the aldehyde group on the tetrahydroindene scaffold is a critical determinant of sensory perception, with the 3a-position conferring a commercially preferable fragrance profile over the 4-position.
| Evidence Dimension | Organoleptic character (sensory perception) |
|---|---|
| Target Compound Data | Green, floral odor (fragrance applications) |
| Comparator Or Baseline | trans-2,3,3a,7a-Tetrahydro-1H-indene-4-carbaldehyde: pungent, trigeminal effect in water |
| Quantified Difference | Qualitative organoleptic divergence (green-floral vs. pungent trigeminal); no quantitative threshold reported |
| Conditions | Sensory evaluation in aqueous solution (Starkenmann et al., 2007) [1] |
Why This Matters
This organoleptic differentiation directly impacts procurement: selecting the 3a-isomer ensures the desired green-floral note, whereas the 4-isomer introduces an undesirable pungency that would compromise a fragrance formulation's intended sensory profile.
- [1] Starkenmann, C.; Mayenzet, F.; Brauchli, R.; Wullschleger, L.; Vial, C. Structure Elucidation of a Pungent Compound in Black Cardamom: Amomum tsao-ko Crevost et Lemarié (Zingiberaceae). Journal of Agricultural and Food Chemistry 2007, 55 (26), 10902–10907. View Source
